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For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth examination of Carbonic Anhydrase IV (CA IV), a unique,

membrane-anchored member of the carbonic anhydrase family of metalloenzymes. From its

initial discovery and purification to its detailed kinetic and structural characterization, this guide

offers a technical overview for professionals in research and drug development.

Introduction to Carbonic Anhydrase IV
Carbonic anhydrases (CAs) are a ubiquitous family of zinc metalloenzymes that catalyze the

rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌

HCO₃⁻ + H⁺).[1][2] These enzymes are fundamental to a variety of biological processes,

including respiration, pH homeostasis, ion transport, and bone resorption.[1][3] The CA family

exhibits extensive diversity in tissue distribution and subcellular localization.[1][4]

Carbonic Anhydrase IV stands out as a glycosylphosphatidylinositol (GPI)-anchored isozyme

expressed on the luminal surfaces of capillaries, such as those in the lungs, and on the apical

membranes of proximal renal tubules.[1][5] Its strategic location on the outer leaflet of the

plasma membrane positions it to play a critical role in CO₂ and bicarbonate transport across

cellular barriers.
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CA IV was first purified to homogeneity from human lung and kidney membranes.[6] Initial

studies revealed a protein with an apparent molecular mass of approximately 35 kDa.[6][7] A

key distinguishing feature discovered early on was its mode of membrane attachment.

Treatment of lung and kidney membranes with phosphatidylinositol-specific phospholipase C

(PI-PLC) successfully released a significant portion of the enzyme, providing strong evidence

that CA IV is anchored to the cell membrane via a GPI linkage.[6][7]

Molecular cloning of the full-length cDNA for human CA IV from a kidney library further

elucidated its structure. The deduced amino acid sequence revealed an 18-amino acid signal

peptide and a C-terminal hydrophobic domain characteristic of GPI-anchored proteins.[7]

Expression of this cDNA in COS cells produced a 35-kDa membrane-associated enzyme,

confirming its identity.[7]

Biochemical Properties and Kinetic Data
CA IV is classified as a "high activity" isozyme, with catalytic efficiency for CO₂ hydration

approaching that of the highly active cytosolic isozyme, CA II.[6][8][9] However, it exhibits

distinct kinetic properties, particularly a higher bicarbonate dehydration activity compared to CA

II.[9] Its esterase activity, in contrast, is significantly lower.[9] The catalytic mechanisms of CA II

and CA IV are considered nearly identical, with the rate-limiting step at high buffer

concentrations being intramolecular proton transfer.[9]

Table 1: Physicochemical and Kinetic Properties of Carbonic Anhydrase IV
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Property Human CA IV
Bovine Kidney
CA IV

Murine CA IV Notes

Molecular Weight ~35 kDa[6][7] - -

Determined by

SDS-PAGE. The

calculated mass

for the human

protein is 35.032

kDa.[5]

CO₂ Hydration

(kcat)
1.1 x 10⁶ s⁻¹[9]

1.7 x 10⁵ s⁻¹ (at

0°C)[8]
1.1 x 10⁶ s⁻¹[10]

kcat is pH-

independent and

comparable to

CA II (8 x 10⁵

s⁻¹).[9]

CO₂ Hydration

(Km)
-

10 mM (at 0°C)

[8]
-

HCO₃⁻

Dehydration

(kcat/Km)

3 x 10⁷ M⁻¹s⁻¹[9] - -

This value is

nearly 3-fold

higher than that

for CA II,

indicating greater

efficiency in

bicarbonate

dehydration.[9]

pKa (Zn-bound

water)
6.2[9] - 6.6[10]

The lower pKa

compared to CA

II (6.9) is

attributed to

additional

positive charges

in the active site

that stabilize

anions.[9]
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Inhibition Profile
The response of CA IV to inhibitors, particularly sulfonamides, is a key area of interest for drug

development. Generally, CA IV shows a lower affinity for sulfonamide inhibitors compared to

CA II.[8][9] This difference is primarily due to reduced association rate constants (k-on), while

the dissociation constants (k-off) are similar between the two isozymes.[8]

Table 2: Inhibition Constants (Ki) for CA IV with Various Inhibitors

Inhibitor Class
Compound
Examples

Ki Range for hCA
IV

Notes

Sulfonamides

Acetazolamide,

Topiramate, and

others (11 tested)

Generally higher than

for CA II (average 17-

fold less binding)[8]

The affinity for

sulfonamides is

decreased up to 65-

fold compared to CA

II.[9]

Flavonoids

Quercetin, Catechin,

Apigenin, Luteolin,

Morin

4.4 - 15.7 µM[11]

These compounds

were tested against

human CA IV using an

esterase assay.[11]

Anions

Halides, Sulfate,

Formate, Acetate,

Bicarbonate

Lower Ki than CA II[9]

The active site of CA

IV appears to better

stabilize anions

compared to CA II.[9]

Key Experimental Protocols
Purification of CA IV by Affinity Chromatography
Affinity chromatography is the standard method for purifying carbonic anhydrases, leveraging

the high affinity of the enzyme for specific sulfonamide inhibitors immobilized on a matrix.

Principle: A sulfonamide inhibitor (e.g., p-aminobenzenesulfonamide) is covalently coupled to

a solid support matrix like Sepharose 4B.[12] The crude protein extract (e.g., solubilized

membrane fraction) is passed through the column. CA IV binds specifically to the
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immobilized inhibitor, while other proteins are washed away. The purified enzyme is then

eluted by changing the pH or by using a competitive inhibitor in the elution buffer.[4][13]

Sample Preparation: Erythrocytes are hemolyzed, and cell ghosts are removed by

centrifugation. For membrane-bound CA IV, tissues are homogenized, and microsomal

fractions are prepared.[4][8]

Column Equilibration: The affinity column is equilibrated with a suitable buffer, such as 25

mM Tris-HCl/0.1 M Na₂SO₄ (pH 7.0).[4][13]

Loading and Washing: The hemolysate or solubilized membrane fraction is loaded onto the

column. The column is then washed extensively with the equilibration buffer to remove

unbound proteins.[4]

Elution: The bound CA isozymes are eluted using specific elution buffers. For example, a

buffer of 0.1 M CH₃COONa/0.5 M NaClO₄ (pH 5.6) can be used.[4]

Purity Check: The purity of the eluted fractions is assessed using SDS-PAGE, which should

show a single band at approximately 35 kDa for CA IV.[6][12]

Enzyme Activity Assays
This is the most accurate method for measuring the rapid kinetics of CO₂ hydration.

Principle: This technique measures the change in pH resulting from the CA-catalyzed

hydration of CO₂. A pH indicator (e.g., Phenol Red) is included in the reaction buffer, and the

change in its absorbance is monitored over a very short time scale (milliseconds).[10][14]

Reagents:

Assay Buffer: e.g., 50 mM HEPES, 50 mM Na₂SO₄, 50 mM MgSO₄, containing 0.004%

(w/v) Phenol Red, pH 8.0.[14]

Substrate: CO₂-saturated water, prepared by bubbling CO₂ gas through ice-cold water.[14]

[15]

Enzyme: Purified CA IV diluted in ice-cold water or buffer.
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Procedure:

Two syringes in the stopped-flow apparatus are loaded, one with the enzyme in assay

buffer and the other with CO₂-saturated water.

The instrument rapidly mixes the contents of the two syringes, initiating the reaction.

The change in absorbance (e.g., at 557 nm for Phenol Red) is recorded over time

(typically 60 seconds).[14]

The initial rate of the reaction is calculated from the linear portion of the absorbance curve.

A control reaction without the enzyme is performed to measure the uncatalyzed rate.[14]

While not its primary physiological function, CA's esterase activity provides a convenient

method for activity and inhibition studies.

Principle: CA can catalyze the hydrolysis of certain esters, such as 4-nitrophenyl acetate (p-

NPA). The hydrolysis product, 4-nitrophenol, is yellow and can be quantified

spectrophotometrically by measuring the increase in absorbance at 400-405 nm.[11][16]

Reagents:

CA Assay Buffer.

Substrate: 4-nitrophenyl acetate.

CA Positive Control and Inhibitors as needed.

Procedure:

Add sample, controls, and inhibitors to wells in a 96-well plate. Adjust volume with Assay

Buffer.

Incubate for a short period (e.g., 15 minutes) at room temperature.

Add the substrate to all wells to start the reaction.
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Measure absorbance at 405 nm in a kinetic mode for up to 60 minutes.

The activity is calculated from the rate of change in absorbance (ΔA/Δt) in the linear range

of the plot.[16]

Visualized Workflows and Pathways
Catalytic Mechanism of Carbonic Anhydrase IV
The fundamental reaction catalyzed by CA IV involves the interconversion of CO₂ and

bicarbonate, a critical step in pH regulation and CO₂ transport.

Reactants

ProductsCO₂

CA IV
(Zinc-Hydroxide)H₂O

HCO₃⁻

H⁺

Reverse
Reaction

Reverse
Reaction

Click to download full resolution via product page

Caption: Reversible hydration of CO₂ to bicarbonate and a proton, catalyzed by CA IV.

Experimental Workflow: Affinity Chromatography
Purification
This diagram outlines the key steps for isolating CA IV from a complex biological mixture.
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Caption: Workflow for the purification of CA IV using sulfonamide affinity chromatography.

Experimental Workflow: Stopped-Flow Enzyme Assay
This workflow illustrates the process of measuring the rapid catalytic activity of CA IV.
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Syringe Preparation
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+ pH Indicator

Rapid Mixing

Syringe 2:
CO₂-Saturated
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Calculate Initial Rate
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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